3-(4-methyl-1H-pyrazol-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methyl-1H-pyrazol-1-yl)phenol is a heterocyclic compound that features a pyrazole ring attached to a phenol group. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-1H-pyrazol-1-yl)phenol typically involves the reaction of 4-methyl-1H-pyrazole with phenol under specific conditions. One common method is the condensation reaction where 4-methyl-1H-pyrazole is reacted with phenol in the presence of a catalyst such as sodium acetate at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and yield, often involving the use of solvents like ethanol or dimethylformamide to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
3-(4-methyl-1H-pyrazol-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the phenol ring, especially in the presence of halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of halogenated phenol derivatives.
Scientific Research Applications
3-(4-methyl-1H-pyrazol-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-(4-methyl-1H-pyrazol-1-yl)phenol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazole
- 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
- 2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol
Uniqueness
3-(4-methyl-1H-pyrazol-1-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-(4-methylpyrazol-1-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-6-11-12(7-8)9-3-2-4-10(13)5-9/h2-7,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHANIUFVPEFBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.